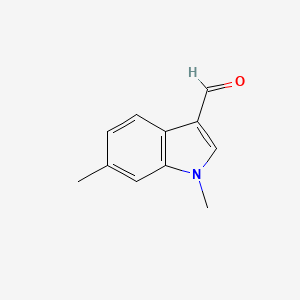
1,6-二甲基-1H-吲哚-3-甲醛
描述
1,6-Dimethyl-1H-indole-3-carbaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .
Molecular Structure Analysis
The molecular structure of 1,6-dimethyl-1H-indole-3-carbaldehyde consists of an indole ring, which is a bicyclic structure combining a benzene ring and a pyrrole ring . The molecule also contains two methyl groups attached to the 1 and 6 positions of the indole ring, and a carbaldehyde group (-CHO) attached to the 3 position .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 1,6-dimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde include a molecular formula of C11H11NO and a molecular weight of 173.21 .科学研究应用
- Field : Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in Multicomponent Reactions (MCRs), which offer access to complex molecules .
- Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
- Field : Medicinal Chemistry
- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
Multicomponent Reactions (MCRs)
Synthesis of Biologically Active Compounds
- Field : Microbiology
- Application : Indole-3-carbaldehyde has antifungal properties .
- Method : It is found on the skin of certain amphibian species, where it provides protection against chytridiomycosis .
- Results : This compound partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
Antifungal Properties
Synthesis of Various Heterocyclic Derivatives
- Field : Virology
- Application : Indole derivatives have shown antiviral properties .
- Method : The specific method of application varies depending on the virus being targeted, but it generally involves the use of indole derivatives as inhibitors to block the replication of the virus .
- Results : The results have shown that indole derivatives can effectively inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
- Field : Pharmacology
- Application : Indole derivatives have shown anti-inflammatory properties .
- Method : These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
- Results : The results have shown that indole derivatives can effectively reduce inflammation, making them potential candidates for the development of anti-inflammatory drugs .
Antiviral Properties
Anti-Inflammatory Properties
未来方向
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
属性
IUPAC Name |
1,6-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOVAOMIZCNUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626696 | |
| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
202584-14-3 | |
| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

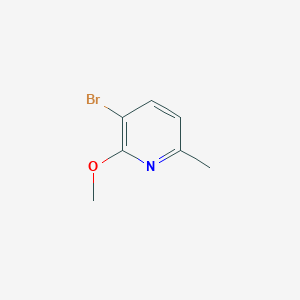

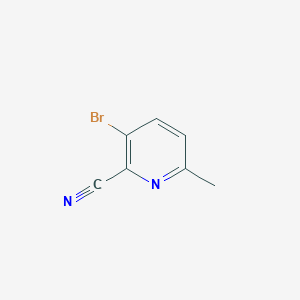

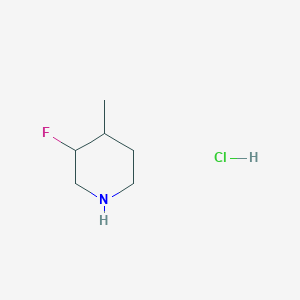
![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)
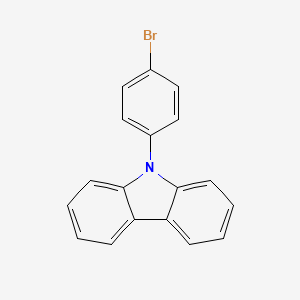
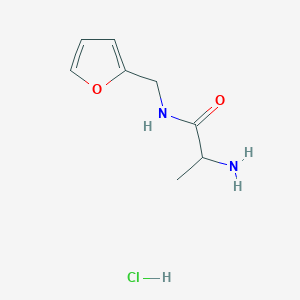
![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)



![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)